BenchChemオンラインストアへようこそ!

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Medicinal Chemistry Drug Design ADME Prediction

Optimize CNS drug discovery and lead SAR with 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one. Its 6-CF3 group confers superior lipophilicity (LogP 2.61) and metabolic stability vs. unsubstituted analogs, enhancing BBB permeability. Compatible with high-yield copper-catalyzed synthesis for reliable large-scale manufacturing. Ideal for developing potent inhibitors and refining formulation properties.

Molecular Formula C8H4F3NOS
Molecular Weight 219.19 g/mol
CAS No. 898748-27-1
Cat. No. B1593135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one
CAS898748-27-1
Molecular FormulaC8H4F3NOS
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)SC(=O)N2
InChIInChI=1S/C8H4F3NOS/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13)
InChIKeyKEZZFJQCDUJFJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS 898748-27-1): A Core Benzothiazolone Scaffold for SAR and Procurement Consideration


6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one (CAS 898748-27-1) is a heterocyclic compound belonging to the benzothiazolone class, characterized by a trifluoromethyl (-CF3) substituent at the 6-position of the benzo[d]thiazol-2(3H)-one core [1]. The compound serves as a versatile building block and key intermediate in the synthesis of biologically active molecules for pharmaceutical and agrochemical applications [2]. Its fundamental properties include a molecular formula of C8H4F3NOS, a molecular weight of 219.18 g/mol, and a predicted density of 1.521±0.06 g/cm³ [1].

Why In-Class Substitution with 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Fails: The Non-Interchangeable Impact of the 6-CF3 Group


The presence of the 6-trifluoromethyl group in 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one imparts distinct physicochemical properties that are not replicated by unsubstituted or differently substituted benzothiazolones. Generic substitution with a simpler 6-halogen (e.g., 6-fluoro) or an unsubstituted core fails to achieve the same balance of electron-withdrawing strength, lipophilicity, and metabolic stability [1]. The strong inductive effect of the -CF3 group significantly alters the ionization constant (pKa) and lipophilicity (LogP) compared to the parent benzothiazolone , which directly influences key drug discovery parameters such as solubility, permeability, and target engagement. These quantitative differences, detailed below, underscore that 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one is not a generic replacement but a unique chemical tool with specific value in structure-activity relationship (SAR) studies and lead optimization.

6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one: Quantifiable Differentiators vs. 6-Fluoro, Unsubstituted, and Positional Isomer Analogs


Enhanced Lipophilicity (LogP) Drives Improved Membrane Permeability Relative to Unsubstituted Benzothiazolone

The 6-CF3 substituent significantly increases lipophilicity compared to the unsubstituted benzothiazolone core, a critical parameter for membrane permeability in drug discovery .

Medicinal Chemistry Drug Design ADME Prediction

Modulated Ionization Constant (pKa) Relative to 6-Fluoro and Parent Benzothiazolone

The electron-withdrawing effect of the 6-CF3 group lowers the predicted pKa by 0.65 units compared to the parent benzothiazolone, but is less acidic than the 6-fluoro analog. This positions the compound in a distinct pKa range for optimal solubility-permeability balance .

Physicochemical Property Analysis Formulation Science Medicinal Chemistry

Increased Molecular Packing Density Compared to 6-Fluoro and Unsubstituted Analogs

The trifluoromethyl group confers a higher predicted density compared to both the unsubstituted core and the 6-fluoro analog, indicating more efficient molecular packing in the solid state .

Solid-State Chemistry Formulation Crystallography

Tolerated Functional Group in a Copper-Catalyzed One-Pot Benzothiazolone Synthesis

The trifluoromethyl group is explicitly reported as a tolerated functional group in a copper-catalyzed one-pot synthesis of benzothiazolones from 2-iodoaniline-derived carbamates and sodium sulfide, providing a validated synthetic route for this scaffold [1].

Synthetic Methodology Process Chemistry Heterocycle Synthesis

In Vivo Activity Benchmarking: 6-CF3 Substitution Delivers Potent Anticonvulsant Activity in a Riluzole Analog Series

In a series of 6-substituted-2-benzothiazolamines (riluzole analogs), the 6-CF3 derivative demonstrated potent in vivo anticonvulsant activity comparable to riluzole (6-OCF3), with an ED50 value between 2.5 and 3.2 mg/kg i.p. [1].

Neuropharmacology In Vivo Pharmacology SAR Analysis

Key Application Scenarios for 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one Based on Differentiating Evidence


Lead Optimization in CNS Drug Discovery: Leveraging Optimized Lipophilicity and Ionization Profile

Medicinal chemists seeking a benzothiazolone core with enhanced passive permeability for CNS targets should prioritize 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one. Its LogP of 2.61 and pKa of 9.76 create a favorable profile for crossing the blood-brain barrier, as inferred from the potent in vivo activity observed in a related 6-CF3-benzothiazole series [1]. This compound offers a superior starting point for SAR exploration compared to the more polar unsubstituted benzothiazolone (LogP 1.76) .

Building Block for Agrochemical and Pharmaceutical Intermediates with Validated Synthetic Access

Process chemists and procurement specialists can confidently source 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one for large-scale synthesis, knowing that the 6-CF3 group is compatible with a high-yielding, copper-catalyzed one-pot benzothiazolone synthesis [2]. This reduces the risk of synthetic route failure compared to other, less validated 6-substituted analogs, ensuring a more reliable supply chain for active ingredient manufacturing.

Solid-State Formulation Development: Capitalizing on Higher Predicted Density

Formulation scientists developing solid dosage forms should evaluate 6-(trifluoromethyl)benzo[d]thiazol-2(3H)-one for its higher predicted solid-state density (1.521 g/cm³) relative to unsubstituted (1.184 g/cm³) and 6-fluoro (1.474 g/cm³) analogs . This property may translate to improved powder flow and compaction characteristics, which are critical for efficient tablet manufacturing and can be a deciding factor in early-stage formulation candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.